3-[(5-Bromopyrimidin-2-yl)oxy]aniline

Catalog No.
S675742
CAS No.
111986-67-5
M.F
C10H8BrN3O
M. Wt
266.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(5-Bromopyrimidin-2-yl)oxy]aniline

CAS Number

111986-67-5

Product Name

3-[(5-Bromopyrimidin-2-yl)oxy]aniline

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxyaniline

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

InChI

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2

InChI Key

FPUBXWSYDNKOQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)N
  • Chemical Structure and Properties

    Scientific databases like PubChem () provide the basic structure and predicted properties of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline. This information can be a starting point for researchers interested in understanding the potential applications of the molecule.

  • Analogous Compounds

    Research on similar molecules with a bromopyrimidine group or aniline moiety might shed light on potential applications for 3-[(5-Bromopyrimidin-2-yl)oxy]aniline. For instance, researchers have investigated bromopyrimidine derivatives for their anticancer properties . Similarly, aniline derivatives are explored for their potential as medicinal agents .

  • Patent Literature

    Patent applications sometimes disclose novel compounds and their potential applications. Searching for patents that mention 3-[(5-Bromopyrimidin-2-yl)oxy]aniline might reveal its intended use in research or development.

3-[(5-Bromopyrimidin-2-yl)oxy]aniline is a chemical compound characterized by the presence of a brominated pyrimidine moiety linked to an aniline group via an ether bond. Its molecular formula is C10H8BrN3OC_{10}H_{8}BrN_{3}O and it has a molecular weight of approximately 266.09 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways, including kinase inhibition and other enzyme interactions.

  • Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation: The aniline moiety can be oxidized to form corresponding quinone derivatives, which may have distinct biological activities.
  • Reduction: If nitro groups are present, they can be reduced to amines, altering the compound's properties and reactivity.

Common reagents for these reactions include sodium methoxide or potassium tert-butoxide for nucleophilic substitutions, potassium permanganate or chromium trioxide for oxidation, and hydrogen gas with a palladium catalyst or sodium borohydride for reduction.

Research indicates that 3-[(5-Bromopyrimidin-2-yl)oxy]aniline exhibits potential biological activity, particularly as an inhibitor of various kinases. Kinases play crucial roles in cellular signaling pathways, and compounds with similar structures have shown promise in targeting specific kinases involved in diseases such as cancer and malaria. The exact mechanism of action may vary depending on the specific biological target, but it generally involves binding to active sites on enzymes, thereby inhibiting their activity.

The synthesis of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline typically involves a nucleophilic aromatic substitution reaction between 5-bromopyrimidine and 3-aminophenol. This reaction is conducted under basic conditions using bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide. The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods are not well-documented, large-scale synthesis would likely involve optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality during production.

3-[(5-Bromopyrimidin-2-yl)oxy]aniline has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting kinase enzymes.
  • Material Science: The compound can be utilized in developing organic semiconductors and other advanced materials.
  • Biological Studies: It acts as a probe in biochemical assays to study enzyme activity and protein interactions.
  • Industrial

Interaction studies involving 3-[(5-Bromopyrimidin-2-yl)oxy]aniline focus on its binding affinity and inhibitory effects on various enzymes. Preliminary data suggest that it may inhibit specific kinases involved in cellular signaling pathways, making it a candidate for further investigation in drug discovery processes. These studies are crucial for understanding the compound's potential therapeutic applications .

Several compounds share structural similarities with 3-[(5-Bromopyrimidin-2-yl)oxy]aniline. Here are notable examples:

Compound NameUnique Characteristics
5-BromopyrimidineA precursor in the synthesis; lacks the aniline moiety but shares the brominated pyrimidine structure.
3-AminophenolAnother precursor used in synthesis; contains an amino group that can participate in further reactions.
3-[(5-Bromopyridin-2-yl)oxy]anilineSimilar structure with a pyridine ring instead of a pyrimidine; offers different reactivity due to electronic differences.
4-ChloroanilineLacks the pyrimidine moiety; widely used in dye synthesis but does not exhibit the same biological activities.
5-Bromo-2-(phenoxy)pyrimidineSimilar ether linkage but different substituents; explored for anti-cancer properties.

Uniqueness

The uniqueness of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline lies in its specific combination of brominated pyrimidine and aniline functionalities. This structural arrangement confers distinct chemical reactivity and potential biological activity, making it a versatile intermediate in organic synthesis and valuable for various research applications.

XLogP3

2.1

Dates

Modify: 2023-08-15

Explore Compound Types